molecular formula C3HBr2F5 B3352188 2,3-Dibromo-1,1,1,3,3-pentafluoropropane CAS No. 431-78-7

2,3-Dibromo-1,1,1,3,3-pentafluoropropane

Cat. No.: B3352188
CAS No.: 431-78-7
M. Wt: 291.84 g/mol
InChI Key: PZNIYCULZNYNKM-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,1,3,3-pentafluoropropane: is a halogenated organic compound with the molecular formula C3HBr2F5 and a molecular weight of 291.84 g/mol . It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane can be synthesized through the bromination of 1,1,1,3,3-pentafluoropropane. The reaction typically involves the use of bromine (Br2) as the brominating agent under controlled conditions . The reaction is carried out in the presence of a solvent, such as carbon tetrachloride (CCl4), and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,1,1,3,3-pentafluoropropane involves its ability to undergo substitution and reduction reactions. The bromine atoms in the compound are highly reactive and can be replaced by other nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
  • 1,2-Dibromo-3,3,3-trifluoropropane
  • 1,2-Dibromo-2-chloropentafluoropropane

Comparison: 2,3-Dibromo-1,1,1,3,3-pentafluoropropane is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability due to the presence of multiple fluorine atoms .

Properties

IUPAC Name

1,2-dibromo-1,1,3,3,3-pentafluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2F5/c4-1(2(5,6)7)3(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNIYCULZNYNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507412
Record name 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-78-7
Record name 1,2-Dibromo-1,1,3,3,3-pentafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 2
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 3
Reactant of Route 3
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 4
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 5
2,3-Dibromo-1,1,1,3,3-pentafluoropropane
Reactant of Route 6
2,3-Dibromo-1,1,1,3,3-pentafluoropropane

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